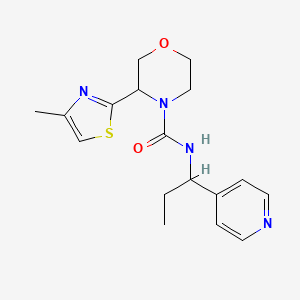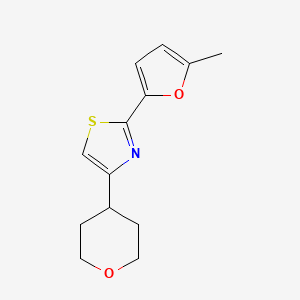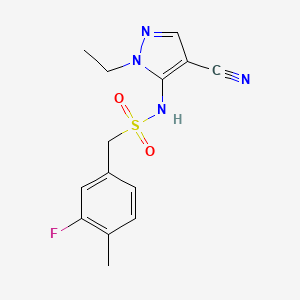
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one, also known as CPP, is a synthetic compound that belongs to the class of pyrrolidin-2-one derivatives. It is widely used in scientific research due to its unique properties, including its ability to modulate the activity of certain neurotransmitters in the brain.
作用機序
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one works by binding to and inhibiting the reuptake of neurotransmitters, which leads to an increase in their concentration in the synaptic cleft. This results in an enhancement of neurotransmitter signaling and modulation of neuronal activity.
Biochemical and Physiological Effects
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one has been shown to have a range of biochemical and physiological effects. It has been demonstrated to increase the release of dopamine, serotonin, and norepinephrine, which are associated with feelings of pleasure, happiness, and well-being. 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one has also been shown to increase the expression of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons.
実験室実験の利点と制限
One of the main advantages of using 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one in lab experiments is its ability to modulate the activity of specific neurotransmitters, which allows researchers to study the effects of these neurotransmitters on behavior and mood. However, 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one has some limitations, including its potential toxicity and the need for careful dosing to avoid adverse effects.
将来の方向性
There are several potential future directions for research on 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one. One area of interest is its potential use as a therapeutic agent for depression and anxiety. Another area of interest is its potential use in addiction treatment, as it has been shown to reduce drug-seeking behavior in animal models. Additionally, further research is needed to investigate the long-term effects of 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one use and its potential for abuse.
Conclusion
In conclusion, 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one is a synthetic compound with unique properties that make it a valuable tool for scientific research. Its ability to modulate the activity of specific neurotransmitters has led to extensive research on its potential use as a therapeutic agent for various neurological disorders. While there are limitations to its use, further research on 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one has the potential to lead to new treatments for depression, anxiety, and addiction.
合成法
The synthesis of 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one involves the reaction of cyclopropylamine with 3,3-dimethylbutyraldehyde in the presence of a catalyst. The resulting product is then treated with hydrochloric acid to form 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one. The purity and yield of 1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one can be improved by using various purification techniques, such as recrystallization and column chromatography.
科学的研究の応用
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one has been extensively studied for its potential use as a therapeutic agent for various neurological disorders, including depression, anxiety, and addiction. It has been shown to modulate the activity of several neurotransmitters, including dopamine, serotonin, and norepinephrine, which are involved in the regulation of mood and behavior.
特性
IUPAC Name |
1-cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O/c1-13(2,3)6-7-14-10-8-12(16)15(9-10)11-4-5-11/h10-11,14H,4-9H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANRKTCXDCYHBTM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CCNC1CC(=O)N(C1)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Cyclopropyl-4-(3,3-dimethylbutylamino)pyrrolidin-2-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,1,1-Trifluoro-3-[1-(1-morpholin-4-ylcyclopentyl)ethylamino]propan-2-ol](/img/structure/B7633222.png)

![4-[2-[(3-Thiophen-2-yl-1,2,4-oxadiazol-5-yl)methylsulfanyl]ethyl]morpholine](/img/structure/B7633242.png)
![N-(2-benzylcyclopentyl)-3-[(dimethylamino)methyl]pyrrolidine-1-carboxamide](/img/structure/B7633243.png)

![4-fluoro-N-[(5-fluoro-2-methylphenyl)methyl]-2-(methylsulfonylmethyl)aniline](/img/structure/B7633259.png)
![3-[(dimethylamino)methyl]-N-[1-(4-propan-2-ylsulfanylphenyl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7633268.png)

![1-(Azepan-1-yl)-2-[3-[(2-methylpyrazol-3-yl)methylamino]-1,2,4-triazol-1-yl]ethanone](/img/structure/B7633278.png)
![3-[(dimethylamino)methyl]-N-[2-(1-ethylbenzimidazol-2-yl)ethyl]pyrrolidine-1-carboxamide](/img/structure/B7633286.png)


![N-[2-[cyclopentyl(methyl)amino]ethyl]-4-(2-hydroxy-2-methylpropyl)-2-methylpiperazine-1-carboxamide](/img/structure/B7633311.png)
![N-(cyclopropylmethyl)-4-(dimethylamino)-N-[(4-hydroxyphenyl)methyl]pyridine-2-carboxamide](/img/structure/B7633314.png)